methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate
Description
Methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate is a substituted indole derivative characterized by a chlorine atom at position 6, a methoxy group at position 5, and a methyl ester at position 3 of the indole core. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via alkylation reactions using methyl iodide or benzyl chloride in the presence of cesium carbonate (Cs₂CO₃) in dry DMF, as described for related indole-5-carboxylate derivatives .
Properties
IUPAC Name |
methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-3-6-7(11(14)16-2)5-13-9(6)4-8(10)12/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUIROXWOIMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate typically involves the construction of the indole ring followed by the introduction of the chloro and methoxy groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent chlorination and methoxylation steps introduce the chloro and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (for halogenation) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The position of the ester group (C2 vs. C3) significantly alters electronic distribution. Chlorine at C6 (target compound) versus C2 (methyl 2-chloro analog) may influence steric hindrance and intermolecular interactions, as seen in cyclization studies where substituent positions dictate regioisomer ratios .
Functional Group Impact :
- Methoxy groups at C5 (target compound) or C7 (7-methoxy analog) modulate electron density in the indole ring, affecting aromatic electrophilic substitution patterns .
- Replacing the C3 ester with an imidazole group (as in compound 8 from ) introduces hydrogen-bonding capability, enhancing interactions with biological targets like kinases .
Synthetic Challenges :
- The target compound’s synthesis shares similarities with methyl 6-chloro-1H-indole-5-carboxylate, where alkylation at nitrogen requires careful control to avoid over-substitution .
- Chlorination at C6 (vs. C2) requires selective conditions, as demonstrated in the use of N-chlorosuccinimide for C2 chlorination .
Biological Activity
Methyl 6-chloro-5-methoxy-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant studies that highlight its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Indole derivatives are known to exhibit high affinity for multiple receptors, modulating biological pathways that can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes. For instance, it has been shown to affect the expression of genes related to inflammation and immune response.
- Receptor Binding: The compound interacts with receptors that are pivotal in cellular signaling, which can lead to changes in cell behavior and function.
2. Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Candida albicans.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Candida albicans | 7.80 |
Anticancer Activity
Research indicates that this compound has preferential antiproliferative effects on cancer cell lines such as A549 (lung cancer) compared to non-tumor cells. The compound's ability to suppress rapidly dividing cells suggests potential in cancer treatment .
3. Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related indole derivatives:
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various indole derivatives, including this compound. The results indicated that this compound exhibited a low MIC against resistant strains like MRSA, highlighting its potential as an antibacterial agent .
Antiproliferative Effects
In vitro assays demonstrated that this compound significantly inhibited the growth of A549 cells with an IC50 value indicative of strong cytotoxicity against lung cancer cells. This finding supports further investigation into its mechanism of action and therapeutic applications.
4. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms of action involve enzyme inhibition and receptor interactions, leading to significant effects on cellular processes. Continued research is essential to fully elucidate its therapeutic potential and develop it into effective treatments for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
